molecular formula C12H19NO3 B12711416 3,4,5-Trimethoxyamphetamine, (S)- CAS No. 708198-43-0

3,4,5-Trimethoxyamphetamine, (S)-

Cat. No.: B12711416
CAS No.: 708198-43-0
M. Wt: 225.28 g/mol
InChI Key: WGTASENVNYJZBK-QMMMGPOBSA-N
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Description

3,4,5-Trimethoxyamphetamine, (S)-, is a synthetic compound belonging to the class of substituted amphetamines. It is structurally related to mescaline, a naturally occurring psychedelic protoalkaloid found in certain cacti.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxyamphetamine typically involves the methylation of 3,4,5-trihydroxyamphetamine. One common method includes the use of methyl iodide and a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield the desired trimethoxy compound .

Industrial Production Methods

Industrial production of 3,4,5-Trimethoxyamphetamine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxyamphetamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxyamphetamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects. The compound also exhibits agonist activity on dopamine receptors, contributing to its stimulant properties .

Comparison with Similar Compounds

3,4,5-Trimethoxyamphetamine is structurally similar to other substituted amphetamines and phenethylamines, such as:

    Mescaline: Naturally occurring psychedelic with similar psychoactive effects.

    2,4,5-Trimethoxyamphetamine (TMA-5): Another substituted amphetamine with psychoactive properties.

    2,4,6-Trimethoxyamphetamine (TMA-6): Known for its hallucinogenic effects.

    Escaline: A psychedelic compound with a similar structure.

The uniqueness of 3,4,5-Trimethoxyamphetamine lies in its specific substitution pattern, which influences its pharmacological profile and potency compared to other similar compounds .

Properties

CAS No.

708198-43-0

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

(2S)-1-(3,4,5-trimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C12H19NO3/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-8H,5,13H2,1-4H3/t8-/m0/s1

InChI Key

WGTASENVNYJZBK-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C(=C1)OC)OC)OC)N

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)OC)N

Origin of Product

United States

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